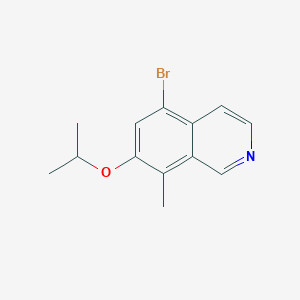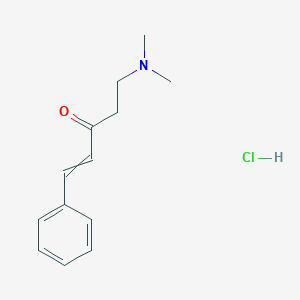
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound with the molecular formula C12H18N2O2. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of 2-cyclohexylethylamine with appropriate pyridazinone precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Applications De Recherche Scientifique
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione include other pyridazinone derivatives such as:
2-cyclohexylethanol: Known for its use in organic synthesis and as a solvent.
Piperazine dione derivatives: Used in the synthesis of heterocyclic compounds with various applications. What sets this compound apart is its unique combination of the cyclohexylethyl group and the hydroxypyridazinone core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-10(13-14-12(11)16)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15)(H,14,16) |
Clé InChI |
XOTMJYKZULIBIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC2=CC(=O)C(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)




![7-{Acetyl[4-(acetyloxy)nonyl]amino}heptanoic acid](/img/structure/B8585986.png)


![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)

